molecular formula C8H13ClN4O2S B15228079 5-Chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

5-Chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

Cat. No.: B15228079
M. Wt: 264.73 g/mol
InChI Key: ROVZYGUVEQUGFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-nitropyridine-3-sulfonamide with ethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-2-sulfonamide
  • 5-Chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-4-sulfonamide
  • 5-Chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-5-sulfonamide

Uniqueness

5-Chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the chloro, ethyl, and hydrazinyl groups at specific positions can result in distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13ClN4O2S

Molecular Weight

264.73 g/mol

IUPAC Name

5-chloro-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C8H13ClN4O2S/c1-3-13(2)16(14,15)7-5-11-4-6(9)8(7)12-10/h4-5H,3,10H2,1-2H3,(H,11,12)

InChI Key

ROVZYGUVEQUGFU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CN=CC(=C1NN)Cl

Origin of Product

United States

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